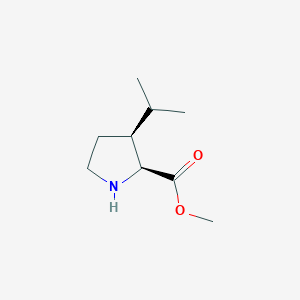
(2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the isopropyl and ester groups. One common method is the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
(2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2S,3S)-Methyl 3-isopropylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their functional groups and stereochemistry, leading to different biological activities and applications .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (2S,3S)-3-propan-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
GVHWEFYSGMOSKP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCN[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)C1CCNC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















